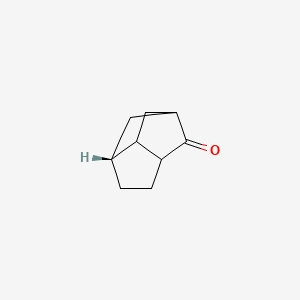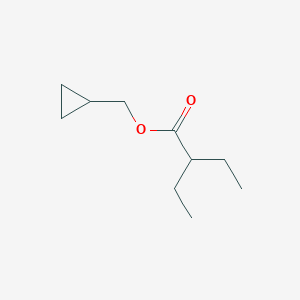![molecular formula C19H18N2O3 B14389163 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one CAS No. 90072-54-1](/img/structure/B14389163.png)
2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is a complex organic compound that features a morpholine ring, a phenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the acylation of morpholine using 2-fluoro-3-nitrobenzoyl chloride in the presence of DIPEA as a base to form (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone.
Reduction: The intermediate is then reduced using zinc dust and ammonium formate in methanol to yield (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Scientific Research Applications
2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound’s imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-((2-Fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one: Similar structure with a thiazolidinone ring instead of a phenylethanone moiety.
Morpholine-containing compounds: Various derivatives with different substituents on the morpholine ring.
Uniqueness
2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90072-54-1 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C19H18N2O3/c20-17(14-6-2-1-3-7-14)18(22)15-8-4-5-9-16(15)19(23)21-10-12-24-13-11-21/h1-9,20H,10-13H2 |
InChI Key |
JWYWYTRSSGNDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


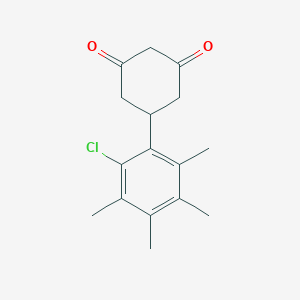
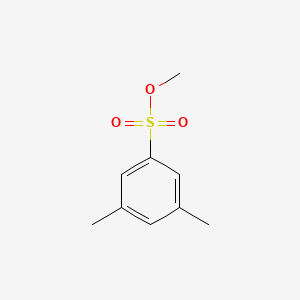
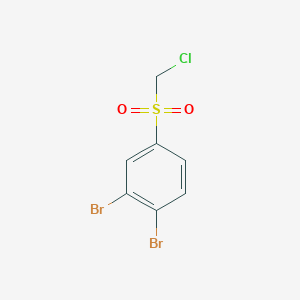
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
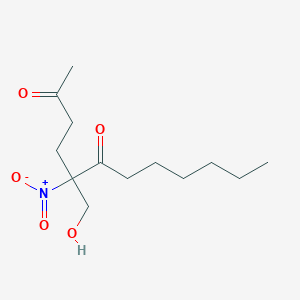
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
![2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile](/img/structure/B14389113.png)
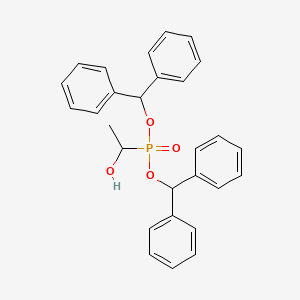
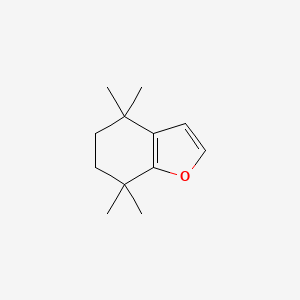
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
